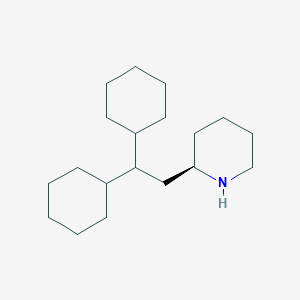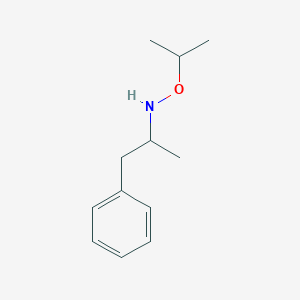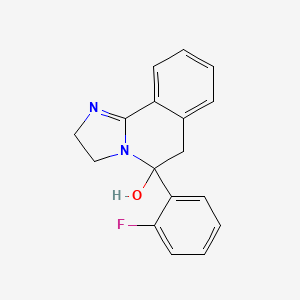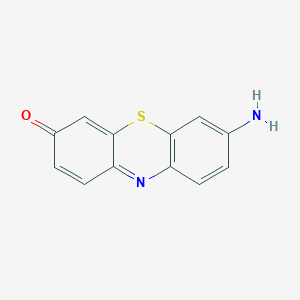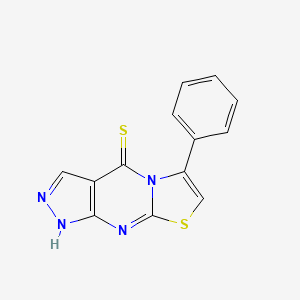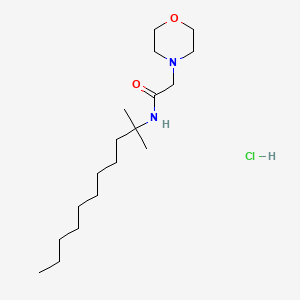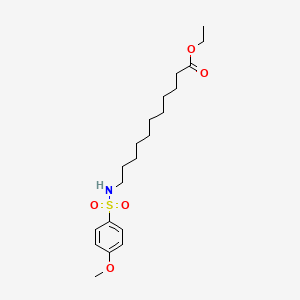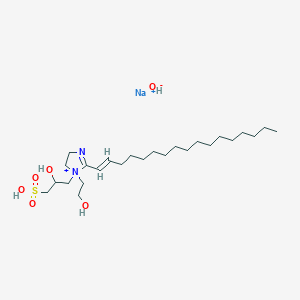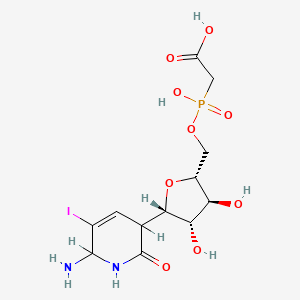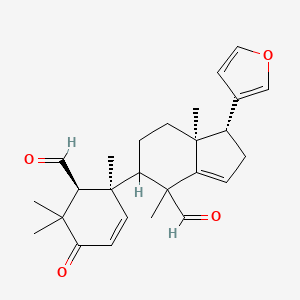
Dysobindialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysobindialdehyde is a naturally occurring compound known for its unique chemical structure and properties It is a dialdehyde, meaning it contains two aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions: Dysobindialdehyde can be synthesized through several methods. One common approach involves the oxidation of specific precursor compounds using oxidizing agents such as potassium iodate or potassium periodate . The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the dialdehyde groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: Dysobindialdehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction reactions can transform the aldehyde groups into primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines or hydrazines under mild heating.
Major Products Formed:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or hydrazones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
作用機序
The mechanism by which dysobindialdehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and enzymes. This reactivity underlies its applications in biological and industrial processes .
類似化合物との比較
Glutaraldehyde: Another dialdehyde with similar cross-linking properties but higher toxicity.
Glyoxal: A simpler dialdehyde used in similar applications but with different reactivity profiles.
Uniqueness: Dysobindialdehyde is unique due to its specific structure, which allows for selective reactions and applications. Its lower toxicity compared to glutaraldehyde makes it a more attractive option for certain biological and industrial uses .
特性
CAS番号 |
90365-38-1 |
|---|---|
分子式 |
C26H32O4 |
分子量 |
408.5 g/mol |
IUPAC名 |
(1R,7aS)-5-[(1R,6S)-6-formyl-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-1-(furan-3-yl)-4,7a-dimethyl-2,5,6,7-tetrahydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C26H32O4/c1-23(2)21(14-27)25(4,12-9-22(23)29)20-8-11-24(3)18(17-10-13-30-15-17)6-7-19(24)26(20,5)16-28/h7,9-10,12-16,18,20-21H,6,8,11H2,1-5H3/t18-,20?,21+,24-,25+,26?/m0/s1 |
InChIキー |
JWGQKNZMLQGBGX-OEYXIPNUSA-N |
異性体SMILES |
C[C@@]12CCC(C(C1=CC[C@H]2C3=COC=C3)(C)C=O)[C@]4(C=CC(=O)C([C@H]4C=O)(C)C)C |
正規SMILES |
CC1(C(C(C=CC1=O)(C)C2CCC3(C(CC=C3C2(C)C=O)C4=COC=C4)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


